molecular formula C6H5F3N2O2 B6270919 3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1545763-55-0

3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6270919
CAS No.: 1545763-55-0
M. Wt: 194.11 g/mol
InChI Key: GBHDAKVIPPMAOA-UHFFFAOYSA-N
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Description

3-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1, molecular formula C₆H₅F₃N₂O₂) is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 1 and a methyl (-CH₃) group at position 3 of the pyrazole ring. Its carboxylic acid functional group at position 4 enables diverse reactivity, making it a key intermediate in pharmaceuticals, agrochemicals, and materials science. The compound has a melting point of 203°C and is commercially available at high purity (97%) but with significant cost (e.g., 1g for JPY 14,300 in ). Its structural features, including electron-withdrawing -CF₃ and hydrogen-bonding -COOH groups, influence its physicochemical properties and applications .

Properties

CAS No.

1545763-55-0

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

3-methyl-1-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H5F3N2O2/c1-3-4(5(12)13)2-11(10-3)6(7,8)9/h2H,1H3,(H,12,13)

InChI Key

GBHDAKVIPPMAOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

The Claisen condensation route, widely employed in industrial settings, begins with ethyl difluoroacetate. Under Claisen conditions, this substrate undergoes condensation with triethyl orthoformate to form ethyl 4,4-difluoro-2-(ethoxymethoxy)-3-oxobutanoate. Subsequent cyclization with methylhydrazine yields ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP), which is hydrolyzed to the target carboxylic acid using sodium hydroxide and acidified with hydrochloric acid.

Key Optimization Parameters:

  • Temperature Control : Cyclization with methylhydrazine requires strict temperature maintenance at -20°C to prevent side reactions.

  • Catalyst Selection : Aluminum phosphate inorganic catalysts enhance the pyrolysis of tetrafluoroethyl ether to generate difluoroacetyl fluoride gas, a precursor in early steps.

Performance Metrics

A representative example from Patent WO2017064550A1 achieved a 95% yield after hydrolysis, with nuclear magnetic resonance (NMR) confirming >99% purity (Figure 6). Gas chromatography (GC) analysis of intermediate DFMMP showed 95% purity, ensuring minimal downstream purification (Figure 2).

Table 1: Claisen Condensation Method Workflow

StepReagents/ConditionsYield
CondensationEthyl difluoroacetate, triethyl orthoformate, 300°C90%
CyclizationMethylhydrazine, -20°C, dichloromethane86%
Hydrolysis5M NaOH, HCl acidification95%

Dimethylamino Vinyl Methyl Ketone Route

Synthetic Strategy

This alternative method condenses fluoroacetyl halide derivatives with dimethylamino vinyl methyl ketone to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione. Ring closure with methylhydrazine at -25°C to -20°C produces 3-(difluoromethyl)-1-methyl-4-acetylpyrazole, which is oxidized under alkaline conditions and acidified to the final product.

Advantages:

  • Atom Economy : The route avoids stoichiometric reagents, reducing waste generation.

  • Precursor Accessibility : Dimethylamino vinyl methyl ketone is synthesized cost-effectively from acetone and dimethylamine hydrochloride.

Yield and Characterization

In Example 1 of Patent WO2017064550A1, the final step achieved a 95% yield, with NMR spectra (DMSO-d6) confirming the structure: δ 12.90 (COOH), 8.46 (pyrazole H), and 3.93 ppm (N-CH3). Liquid chromatography (LC) showed a single peak, corroborating high purity (Figure 5).

Direct Hydrolysis of Ester Precursors

Methodology

Ester derivatives such as ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate are hydrolyzed using lithium hydroxide in tetrahydrofuran (THF) at 70°C. Acidification with hydrochloric acid precipitates the carboxylic acid in high purity.

Table 2: Hydrolysis Conditions and Outcomes

ParameterValue
SolventTHF
BaseLiOH (4.0 equiv)
Temperature70°C
Yield89.2%
Purity (NMR)>99%

Applications and Limitations

While this one-step method simplifies synthesis, it requires preformed ester precursors, which may necessitate additional synthetic steps. Nonetheless, its operational simplicity makes it ideal for laboratory-scale production.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MetricClaisen CondensationDimethylamino RouteEster Hydrolysis
Steps331
Total Yield73%78%89%
ScalabilityIndustrialPilot-scaleLaboratory
Waste OutputModerateLowLow
CostHigh (precursor)ModerateLow
  • Industrial Preference : The Claisen method dominates large-scale production due to established infrastructure, despite higher precursor costs.

  • Emerging Trends : The dimethylamino route’s high atom economy aligns with green chemistry principles, though its reliance on specialized reagents limits adoption .

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic aromatic substitution (NAS) under specific conditions, while the nitro group directs incoming substituents to meta/para positions.

Key Substitution Pathways:

PositionReagents/ConditionsProductYieldSource
BromineAlkanesulphonamide, PCl₅, 175–180°C2-Cyano-4-chloro-5-nitrobenzoic acid~75%*
BromineNH₃ (aq.), Cu catalyst, 120°C2-Amino-4-chloro-5-nitrobenzoic acid60–70%
ChlorineKOH, H₂O, 100°C (limited reactivity)Partial hydrolysis to hydroxyl derivative<30%

*Yield inferred from analogous reactions in . Chlorine exhibits lower reactivity due to weaker leaving-group ability compared to bromine.

Reduction Reactions

The nitro group is selectively reduced to an amine, while halogens remain intact under controlled conditions.

Reduction Protocols:

Reducing SystemConditionsProductYieldSource
SnCl₂, HCl (conc.), ethanolReflux, 4–6 h2-Bromo-4-chloro-5-aminobenzoic acid85%
H₂, Pd/C, THF60 psi, 50°C, 12 h2-Bromo-4-chloro-5-aminobenzoic acid90%

The carboxylic acid group remains unaffected during nitro reduction .

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling aryl-aryl bond formation.

Suzuki-Miyaura Coupling:

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°C2-Phenyl-4-chloro-5-nitrobenzoic acid65%
4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, dioxane2-(4-Methoxyphenyl)-4-chloro-5-nitrobenzoic acid58%

Chlorine at position 4 remains inert under these conditions .

Carboxylic Acid Functionalization

The -COOH group undergoes typical acid-derived transformations.

Esterification and Amidation:

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMeOH, H₂SO₄, reflux, 12 hMethyl 2-bromo-4-chloro-5-nitrobenzoate92%
AmidationSOCl₂, then NH₃ (g), 0°C2-Bromo-4-chloro-5-nitrobenzamide88%

Competitive Reactivity and Selectivity

  • Nitro Group : Strongly deactivates the ring, directing substitutions to positions 3 and 6 (meta/para to itself) .

  • Halogens : Bromine’s higher polarizability makes it 10–20x more reactive than chlorine in NAS .

  • Carboxylic Acid : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but requires protection during Grignard or organometallic reactions .

Stability and Side Reactions

  • Thermal Decomposition : Degrades explosively above 200°C due to nitro group instability .

  • Photoreactivity : Pro

Scientific Research Applications

Agricultural Chemistry

Herbicide Development
This compound is utilized as an intermediate in the synthesis of herbicides. Its trifluoromethyl group enhances biological activity, making it effective against a variety of weeds while minimizing environmental impact. The integration of this compound into herbicide formulations has shown promising results in controlling resistant weed species.

Fungicidal Applications
Research indicates that derivatives of this compound can be formulated into fungicides. For example, 1-methyl-3-trifluoromethyl-pyrazole-4-carboxylic acid anilides have demonstrated improved fungicidal action at lower application rates, making them effective for agricultural use against harmful fungi .

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties
The compound is being investigated for its potential in developing new pharmaceuticals, particularly those targeting inflammation and pain relief. Preliminary studies suggest that it may offer advantages over existing treatments due to its unique chemical structure, which could enhance bioavailability and reduce side effects.

Case Studies
A notable case study involved the synthesis of novel pyrazole derivatives incorporating the trifluoromethyl group, which exhibited significant anti-inflammatory activity in preclinical models. These findings highlight the potential for developing new therapeutic agents based on this compound .

Material Science

Polymers and Coatings
In material science, 3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is used to enhance the properties of specialty polymers and coatings. Its incorporation into polymer matrices improves chemical resistance and thermal stability, making it suitable for applications in harsh environments.

Analytical Chemistry

Reference Standards
The compound serves as a reference standard in various analytical methods, aiding in the quantification of related chemicals in environmental and biological samples. Its precise characterization is crucial for ensuring the accuracy of analytical results.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
Agricultural ChemistryHerbicides and fungicidesEffective weed control; reduced environmental impact
Pharmaceutical DevelopmentAnti-inflammatory and analgesic drugsPotentially improved efficacy and safety
Material ScienceSpecialty polymers and coatingsEnhanced chemical resistance; thermal stability
Analytical ChemistryReference standardsAccurate quantification in analytical methods

Mechanism of Action

The mechanism of action of 3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Variations

Table 1: Key Structural Differences and Physicochemical Properties
Compound Name (CAS) Molecular Formula Substituents (Positions) Melting Point (°C) Key Applications
Target Compound (113100-53-1) C₆H₅F₃N₂O₂ 1-CF₃, 3-CH₃, 4-COOH 203 Drug intermediates, ligands
1-(3-Fluorophenyl)-5-CF₃ analog (1119489-35-8) C₁₁H₆F₄N₂O₂ 1-Ph-F, 5-CF₃, 4-COOH N/A Biologically active molecules
Methyl ester (61859-96-9) C₆H₅F₃N₂O₂ 1-CF₃, 3-CH₃, 4-COOCH₃ N/A Synthetic precursor
3-CF₃-1H-pyrazole-4-carboxylic acid (543739-84-0) C₅H₃F₃N₂O₂ 3-CF₃, 4-COOH N/A Agrochemical synthesis
5-(Difluoromethyl)-3-CF₃ analog (1408069-28-2) C₄H₃F₅N₂O₂ 3-CF₃, 5-CHF₂, 4-COOH N/A Specialty chemical intermediates

Notes:

  • Positional Isomerism : The target compound’s 3-methyl and 1-trifluoromethyl substitution contrasts with analogs like 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 543739-84-0), where the CF₃ group is at position 3. This alters electronic effects and steric bulk, impacting reactivity and binding affinity in drug design .
  • Functional Group Derivatives : Methyl/ethyl esters (e.g., CAS 61859-96-9) are less acidic than the carboxylic acid form, making them preferable for reactions requiring neutral conditions (e.g., amide coupling in ) .
  • Aromatic Substitutions : The 1-(3-fluorophenyl) analog (CAS 1119489-35-8) introduces aromaticity, enhancing π-π stacking interactions in medicinal chemistry applications .

Key Observations :

  • The target compound’s carboxylic acid group enables direct amide bond formation, as seen in the synthesis of N-[4-(diethylamino)phenyl] derivatives (), which are explored for GABA receptor modulation .
  • Ester derivatives (e.g., methyl/ethyl) are hydrolyzed under basic conditions to regenerate the carboxylic acid, a step critical in multi-step syntheses ().

Biological Activity

3-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 113100-53-1, is a compound of significant interest in various fields such as agricultural chemistry and pharmaceutical development. This article explores its biological activity, synthesis, applications, and relevant research findings.

  • Molecular Formula : C₆H₅F₃N₂O₂
  • Molecular Weight : 194.11 g/mol
  • Melting Point : 210–212 °C

Synthesis

The synthesis of this compound typically involves the reaction of trifluoroacetyl derivatives with hydrazine or its derivatives under acidic conditions. Various methods have been reported, including conventional reflux and microwave-assisted techniques, which enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies showed that these compounds could induce apoptosis and enhance caspase activity, suggesting a mechanism for their anticancer activity .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Some derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, making them promising candidates for the development of new anti-inflammatory drugs. For instance, certain analogs exhibited IC₅₀ values comparable to well-known anti-inflammatory agents like diclofenac .

Agricultural Applications

In agricultural chemistry, this compound is utilized as an intermediate in the synthesis of herbicides. Its effectiveness in controlling weed species while minimizing environmental impact has been noted, making it valuable in sustainable agriculture practices .

Research Findings and Case Studies

StudyFindings
Compounds based on the pyrazole structure showed effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells.
A series of pyrazole derivatives exhibited significant anti-inflammatory activity with low toxicity profiles.
The compound serves as a key intermediate in agrochemical formulations, enhancing weed control efficacy.

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing 3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example:

  • Step 1 : React ethyl acetoacetate with phenylhydrazine and DMF-DMA (dimethylformamide dimethyl acetal) to form ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
  • Step 2 : Basic hydrolysis (e.g., NaOH or LiOH) converts the ester to the carboxylic acid derivative .
  • Intermediate Characterization :
    • NMR : Key signals include δ ~7.5–8.0 ppm (aromatic protons) and δ ~2.5 ppm (methyl groups).
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 248.08 for C₆H₅F₃N₂O₂) .
    • X-ray Diffraction : Resolve crystal structure and confirm substituent positions .

How are spectroscopic techniques (NMR, IR) optimized to distinguish regioisomers in trifluoromethyl-pyrazole derivatives?

Methodological Answer:

  • ¹H NMR : The trifluoromethyl group (-CF₃) causes deshielding of adjacent protons. For example, protons at position 3 and 5 in pyrazole rings show distinct splitting patterns due to coupling with fluorine atoms .
  • ¹⁹F NMR : Directly detects -CF₃ groups at δ ~-60 to -65 ppm, aiding in isomer identification .
  • IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while ester derivatives show peaks at ~1730 cm⁻¹ .

Advanced Research Questions

How can computational modeling (e.g., DFT) resolve ambiguities in electron density maps during X-ray refinement of pyrazole-carboxylic acid derivatives?

Methodological Answer:

  • SHELX Integration : Use SHELXL for refining high-resolution crystallographic data. The program’s constraints (e.g., AFIX commands) stabilize disordered trifluoromethyl groups .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical values (e.g., B3LYP/6-31G* basis set) to validate structural assignments .
  • Case Study : In 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT resolved ambiguities in hydrogen bonding networks between carboxylic acid dimers .

How do contradictory biological activity results (e.g., anti-proliferative effects) arise in cell-based assays, and how can experimental variables be controlled?

Methodological Answer:
Contradictions may stem from:

  • Cell Line Variability : Prostate cancer cell lines (e.g., PC3 vs. LNCaP) exhibit differential sensitivity to pyrazole derivatives due to mTOR pathway heterogeneity .
  • Assay Design :
    • Use CCK-8 or MTT assays with standardized incubation times (e.g., 48–72 hrs) to minimize viability measurement errors .
    • Include autophagy inhibitors (e.g., chloroquine) to confirm mechanism-of-action specificity .
  • Data Normalization : Express results relative to housekeeping genes (e.g., GAPDH) in western blotting to account for protein loading variations .

Contradiction Analysis

Example : Conflicting reports on anti-proliferative activity (e.g., IC₅₀ values varying 10-fold across studies).

  • Resolution :
    • Verify compound purity via HPLC (≥98% by area) .
    • Standardize cell culture conditions (e.g., serum concentration, passage number).
    • Use orthogonal assays (e.g., flow cytometry vs. CCK-8) to confirm apoptosis/autophagy phenotypes .

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